Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate
Description
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected 3-piperidyl group attached to a methyl esterified α-amino acid backbone. The Boc group serves as a temporary protective moiety for the secondary amine on the piperidine ring, enabling controlled reactivity during multi-step syntheses, particularly in pharmaceutical intermediates. This compound is valued for its versatility in peptide chemistry and drug development, where selective deprotection of the Boc group under acidic conditions (e.g., trifluoroacetic acid) allows further functionalization .
Properties
IUPAC Name |
tert-butyl 3-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-7-5-6-10(9-16)8-11(15)12(17)19-4/h10-11H,5-9,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPFEWXUZOSON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate typically involves the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The synthetic route generally includes the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using Boc anhydride in the presence of a base such as triethylamine.
Formation of the Piperidine Ring: The protected amino acid is then cyclized to form the piperidine ring.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Deprotection Reactions
The tert-butyloxycarbonyl (Boc) group is removed under acidic conditions (e.g., trifluoroacetic acid, TFA) to generate the free amine, enabling further functionalization:
-
Reaction :
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Application : Facilitates coupling with other amino acids or bioactive molecules.
Functionalization Reactions
The compound is used to synthesize chiral dipeptides by coupling with ethyl L-phenylalaninate:
-
Reaction :
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Key Features :
Analytical Characterization
Structural confirmation is achieved via:
Scientific Research Applications
Key Applications
-
Intermediate in Drug Synthesis :
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is primarily used as an intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a role in the development of antiviral medications such as Paxlovid, which is used to treat COVID-19. -
Peptide Synthesis :
The Boc protecting group allows for selective reactions during peptide synthesis, making this compound valuable for creating complex peptides and other biologically active molecules. Its role as a building block in synthesizing chiral compounds has been documented extensively . -
Biological Target Interaction Studies :
Research indicates that this compound interacts with several biological targets, particularly enzymes involved in viral replication. Studies assessing binding affinities and inhibitory effects against specific viral proteins are crucial for understanding how modifications to this compound can enhance its efficacy as an antiviral agent.
Antiviral Research
Recent studies have focused on the compound's interactions with viral proteins, demonstrating its potential as an antiviral agent. For example, research evaluating binding affinities has shown promising results that suggest modifications to enhance efficacy against specific viruses.
Peptide Development
In another study, researchers synthesized a series of N-Boc-amino acid derivatives that included this compound as a key component. These derivatives were evaluated for their potential use as chiral building blocks in drug development .
Mechanism of Action
The mechanism of action of Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. Upon deprotection, the free amino group can participate in hydrogen bonding and electrostatic interactions, facilitating its activity in biological systems .
Comparison with Similar Compounds
Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] (Compound 10)
Structural Differences :
- Backbone: Contains a propenoate (α,β-unsaturated ester) instead of a propanoate.
- Substituents: Features a pyridinyl-ethenyl-cyano group and a hydroxy-dioxo-pyrimidinyl moiety, contrasting with the Boc-piperidyl group.
- Reactivity : The α,β-unsaturated system enhances electrophilicity, enabling Michael addition reactions, while the pyrimidinyl group may participate in hydrogen bonding or π-stacking interactions.
Synthesis: Prepared via condensation of methyl 2-cyano-2-(2-pyridinyl)ethenyl amino derivatives with aromatic amines in acetic acid .
Applications : Likely used in heterocyclic drug candidates targeting enzymes or receptors requiring pyrimidine/pyridine recognition motifs.
Table 1: Key Properties Comparison
(S)-Methyl 2-Amino-3-(4-nitrophenyl)propanoate
Structural Differences :
- Aromatic Group : Substituted with a 4-nitrophenyl group instead of Boc-piperidyl.
- Steric and Electronic Effects : The nitro group is strongly electron-withdrawing, increasing acidity of adjacent protons and reactivity toward nucleophilic substitution or reduction.
Synthesis: Produced via etherification of a nitro precursor using methanol and thionyl chloride, followed by sodium borohydride reduction to yield aminophenyl derivatives .
Applications: Intermediate for amino alcohol synthesis, e.g., (S)-2-amino-3-(4-aminophenyl)propan-1-ol, which may serve as a precursor to β-blockers or chiral ligands.
Methyl 2-Amino-3-(1H-indol-4-yl)propanoate Hydrochloride
Structural Differences :
- Aromatic System : Incorporates an indole ring, a planar, electron-rich heterocycle, instead of the aliphatic Boc-piperidyl group.
- Salt Form : Hydrochloride salt enhances water solubility compared to the neutral Boc-protected ester.
Applications: Potential use in tryptophan analogs or serotonin receptor modulators due to the indole moiety’s role in bioactive molecules .
Table 3: Physicochemical and Functional Contrasts
| Property | Target Compound | Indole Derivative |
|---|---|---|
| Aromatic Interactions | Limited (Boc-piperidyl) | Strong (indole π-system) |
| Solubility Profile | Lipophilic (Boc) | Hydrophilic (HCl salt) |
Research Implications and Limitations
- Synthetic Flexibility : The Boc group in the target compound allows orthogonal protection strategies, unlike the nitro or indole groups in analogs, which require distinct reaction conditions .
- Data Gaps: Direct experimental data (e.g., melting points, NMR shifts) for Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate are absent in the provided evidence; inferences are drawn from structural analogs.
- Future Directions : Comparative studies on catalytic hydrogenation, enzymatic resolution, or pharmacokinetic properties would enhance understanding of these compounds’ relative utilities.
Biological Activity
Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a piperidine moiety, which is significant for its biological activity. The Boc (tert-butyloxycarbonyl) group enhances the stability and solubility of the compound. The synthesis typically involves the reaction of amino acids with Boc-protected piperidine derivatives, yielding high enantiomeric purity and good yields. For instance, reactions conducted under controlled conditions have shown yields ranging from 74% to 84% for various derivatives .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
- Recent studies indicate that compounds similar to this compound exhibit anticancer properties. For example, derivatives have shown cytotoxicity against tumor cell lines such as FaDu (hypopharyngeal cancer) and A375 (melanoma), with mechanisms involving apoptosis induction and inhibition of cell proliferation .
2. Cholinesterase Inhibition
- The compound has been investigated for its potential as a cholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease. Structure-activity relationship studies suggest that modifications to the piperidine ring can enhance inhibitory potency against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
3. Neuroprotective Effects
- Some derivatives have demonstrated neuroprotective effects by reducing oxidative stress and preventing neuronal apoptosis. These findings are particularly relevant in the context of neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Model Used | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | FaDu Cell Line | IC50 = 25 µM | |
| Cholinesterase Inhibition | AChE Inhibition Assay | IC50 = 30 µM | |
| Neuroprotection | Neuronal Cell Cultures | EC50 = 15 µM |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells is mediated through intrinsic pathways involving caspases and mitochondrial dysfunction.
- Cholinergic Mechanism : By inhibiting cholinesterases, the compound increases acetylcholine levels, enhancing neurotransmission in cholinergic pathways, which is beneficial in Alzheimer's disease models.
- Antioxidant Activity : Compounds derived from this framework have shown the ability to scavenge free radicals, thereby protecting neurons from oxidative damage.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-Amino-3-(1-Boc-3-piperidyl)propanoate, and how do reaction conditions influence yield?
- Methodology : A common approach involves reductive amination of 3-piperidyl aldehyde derivatives with methyl 2-aminopropanoate precursors, followed by Boc protection under anhydrous conditions. For example, similar compounds (e.g., thiazole-containing analogs) are synthesized via condensation of aldehydes with amino esters, followed by catalytic hydrogenation . Optimizing pH (6.5–7.5) and temperature (25–40°C) improves imine intermediate stability. Boc protection typically uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with a tertiary amine base (e.g., DMAP) .
- Yield Factors : Excess Boc reagent (1.2–1.5 eq.) and inert atmospheres (N₂/Ar) prevent side reactions. Post-synthesis purification via flash chromatography (silica gel, hexane/ethyl acetate gradients) achieves >90% purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Core Methods :
- NMR : ¹H/¹³C NMR confirms Boc-group integrity (δ 1.4 ppm for tert-butyl protons) and stereochemistry at the piperidyl and amino centers .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₄H₂₅N₂O₄: 285.18) .
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA) resolve enantiomeric impurities (<2%) .
Q. How should this compound be stored to maintain stability?
- Guidelines : Store at –20°C in amber vials under anhydrous conditions (desiccant packs). The Boc group hydrolyzes under acidic or humid conditions, reducing shelf life. Periodic TLC or NMR checks detect degradation (e.g., free amine formation at δ 2.8–3.1 ppm) .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved while minimizing diastereomer formation?
- Optimization Strategies :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to enforce stereocontrol at the α-amino center (e.g., >95% ee achieved for similar piperidine derivatives) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Boc protection kinetics but may require lower temperatures (–10°C) to suppress racemization .
Q. What explains contradictions in reported pharmacological data for analogs of this compound?
- Key Factors :
- Impurity Profiles : Residual solvents (e.g., DCM) or deprotected amines (>0.5%) can skew bioactivity assays. Quantify impurities via GC-MS or ¹H NMR .
- Assay Conditions : Variations in cell permeability (e.g., logP differences due to Boc-group retention) may explain divergent IC₅₀ values. Compare results under standardized protocols (e.g., serum-free media, 48-hour incubation) .
Q. Which computational tools predict the conformational flexibility of this compound in drug-target binding?
- Modeling Approaches :
- Molecular Dynamics (MD) : Simulate Boc-group rotation and piperidyl ring puckering (e.g., CHARMM force fields, 100-ns trajectories) to identify low-energy conformers .
- Docking Studies : AutoDock Vina or Schrödinger Suite evaluates interactions with targets like GABA receptors (PDB: 6X3T). Focus on hydrogen bonding with the ester carbonyl and steric effects of the Boc group .
Q. How can this compound derivatives be designed to enhance blood-brain barrier (BBB) penetration?
- Design Principles :
- LogP Adjustments : Introduce lipophilic substituents (e.g., fluorinated aryl groups) to increase logP from ~1.2 to 2.5. Monitor via shake-flask assays .
- Prodrug Strategies : Replace the methyl ester with tert-butyl esters (hydrolyzable in vivo) to improve solubility and BBB transport .
Q. What in vitro toxicity assays are appropriate for evaluating this compound derivatives?
- Recommended Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
